molecular formula C11H15ClN2O2 B1383164 N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride CAS No. 1820736-30-8

N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride

Cat. No. B1383164
M. Wt: 242.7 g/mol
InChI Key: OUOPHUQBAZVZNU-UHFFFAOYSA-N
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Description

“N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride” is a chemical compound with the CAS Number: 1820736-30-8. Its linear formula is C11H15ClN2O2 . It’s often used as an intermediate in pharmaceutical research and development .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O2.ClH/c1-8(14)13-9-3-2-4-10(5-9)15-11-6-12-7-11;/h2-5,11-12H,6-7H2,1H3,(H,13,14);1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of “N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride” is 242.7 .

Scientific Research Applications

Microwave-Assisted Synthesis and Anticonvulsant Evaluation

  • A study reported the synthesis of N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride derivatives using microwave irradiation. These derivatives demonstrated potential anticonvulsant activity, particularly in the maximal electroshock seizure (MES) model, indicating their possible use in treating seizure disorders (Ghodke et al., 2017).

Antibacterial Agent Synthesis and QSAR Studies

  • Another research focused on synthesizing and evaluating the antibacterial properties of similar compounds against gram-positive and gram-negative bacteria. The study also conducted Quantitative Structure-Activity Relationship (QSAR) studies, suggesting the importance of specific substituents for antibacterial activity (Desai et al., 2008).

Anti-Arthritic and Anti-Inflammatory Activities

  • Research on N-(2-hydroxy phenyl) acetamide, a related compound, demonstrated significant anti-arthritic and anti-inflammatory effects in adjuvant-induced arthritis in rats. This suggests potential therapeutic applications in inflammatory diseases (Jawed et al., 2010).

Antifungal and Antibacterial Properties

  • A study synthesized azetidinone derivatives and evaluated their antifungal and antibacterial activities, highlighting the potential of these compounds as antimicrobial agents (Kumar et al., 2013).

Antioxidant Activity

  • The antioxidant properties of certain N-(substituted phenyl)-acetamide derivatives were investigated, revealing considerable antioxidant activity in some compounds. This indicates a potential role in combating oxidative stress-related disorders (Gopi & Dhanaraju, 2020).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[3-(azetidin-3-yloxy)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-8(14)13-9-3-2-4-10(5-9)15-11-6-12-7-11;/h2-5,11-12H,6-7H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOPHUQBAZVZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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